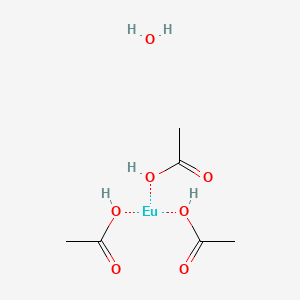

Europium(III) acetate hydrate

Description

Fundamental Role of Lanthanide Coordination Compounds in Materials Science

Lanthanide ions are crucial components in the development of materials with unique optical and magnetic properties. acs.org Their coordination chemistry is a powerful tool for constructing molecular structures with precise control over the ion's environment and the final compound's dimensionality. acs.org This control is essential for creating advanced materials for various applications, including luminescent devices, magnetic materials, and sensors. acs.orgresearchgate.net

Lanthanide coordination compounds are central to the creation of luminescent materials due to the unique electronic configurations of lanthanide ions, which result in sharp, distinct emission lines. smolecule.com These properties are harnessed in technologies such as displays, lighting, and bio-imaging. The ability to form stable complexes with organic ligands allows for the fine-tuning of the luminescent properties of these materials. researchgate.net

In the realm of magnetism, lanthanide-based coordination compounds are investigated for their potential as single-molecule magnets (SMMs). acs.org These molecules can exhibit magnetic hysteresis, a property that could be exploited in high-density data storage. acs.org The design of these materials focuses on controlling the magnetic anisotropy and the interactions between the lanthanide ions.

Furthermore, the versatility of lanthanide coordination chemistry enables the synthesis of porous coordination polymers, also known as metal-organic frameworks (MOFs). rsc.org These materials have applications in gas storage, separation, and catalysis, owing to their high surface areas and tunable pore sizes. rsc.org

Overview of Research Trajectories for Europium(III) Acetate (B1210297) Hydrate (B1144303)

Research on europium(III) acetate hydrate has followed several key trajectories, primarily driven by its luminescent properties.

Luminescence and Photonics: A significant area of research focuses on the compound's use as a precursor for synthesizing europium-doped phosphors. These materials are critical for the red-light component in LEDs and other display technologies. Studies have demonstrated that europium(III) complexes can exhibit enhanced luminescence when incorporated into various matrices. For instance, research has shown that embedding europium(III) acetate monohydrate in synthetic opal photonic crystals can influence its luminescence spectra. researchgate.nettandfonline.com

Biochemical Applications: The ability of this compound to form stable complexes with biomolecules has led to its use in bioconjugation and as a fluorescent probe in biological assays. Its luminescent properties are valuable for tracking biological processes and for site-specific drug delivery.

Nanomaterials Synthesis: this compound serves as a precursor for the synthesis of various nanomaterials. It has been used to create europium-doped nanoparticles, such as europium(III) fluoride (B91410) nanoparticles, which have applications in bio-labeling and photonic devices. smolecule.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com It is also used as a dopant for quantum dots, which can enhance the efficiency of solar cells. smolecule.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Sol-Gel Processing: The compound is utilized as a starting material in the sol-gel process to create thin films doped with europium(III) ions. smolecule.com This method allows for the production of materials with specific luminescent properties for optoelectronics and displays. smolecule.com

Catalysis and Chemical Reagents: this compound is employed as a catalyst and a chemical reagent in various laboratory and industrial settings. google.com Its luminescent properties make it a useful tool in analytical chemistry and fluorescence-based assays. google.com

Structural and Thermal Properties: Research has also investigated the fundamental properties of this compound, including its crystal structure and thermal decomposition. Studies have shown that the hydrate loses water in stages upon heating, eventually forming europium oxide. wikipedia.org The dehydration process and its kinetics have been studied under various conditions, including after exposure to gamma and electron-beam irradiation. aun.edu.eg

Interaction with Water: The effect of europium(III) acetate on the intermolecular properties of water has been a subject of study. frontiersin.orgfrontiersin.org Research using Raman and IR spectroscopy has shown that the compound can alter the hydrogen bonding network of water. frontiersin.orgfrontiersin.org

Structure

2D Structure

Properties

IUPAC Name |

acetic acid;europium;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Eu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVNKGWAXJFQSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.O.[Eu] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14EuO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62667-64-5 | |

| Record name | Europium(III) acetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Engineering

Solution-Phase Synthesis Routes

The preparation of europium(III) acetate (B1210297) hydrate (B1144303) can be accomplished through two primary direct reaction pathways in solution. These methods are valued for their simplicity and efficiency.

One common and cost-effective method for synthesizing europium(III) acetate hydrate involves the reaction of europium(III) oxide (Eu₂O₃) with acetic acid (CH₃COOH). The reaction is typically carried out by stirring the reactants together, often with the application of heat to facilitate the dissolution of the oxide and drive the reaction to completion. The resulting solution can then be diluted with water and crystallized to yield this compound. nih.gov

The balanced chemical equation for this reaction is: Eu₂O₃ + 6 CH₃COOH → 2 Eu(CH₃COO)₃ + 3 H₂O nih.gov

A typical synthesis process involves adding glacial acetic acid and europium oxide to a reaction vessel, followed by stirring and heating until the solution becomes transparent. Water is then added to the system, and the reaction continues under heat until the solution is clear again. Finally, the product is obtained by evaporation and drying of the solution.

| Reactant | Product | Reaction Condition |

| Europium(III) Oxide (Eu₂O₃) | Europium(III) Acetate (Eu(CH₃COO)₃) | Heating and stirring in acetic acid |

| Acetic Acid (CH₃COOH) | Water (H₂O) |

An alternative synthetic route involves the direct oxidation of europium metal with acetic acid. This method produces europium(III) acetate and hydrogen gas. nih.gov Anhydrous europium(III) acetate, its sesquihydrate, and a "hydrogendiacetate" have been successfully obtained as colorless single crystals through the direct oxidation of europium metal with acetic acid in sealed glass ampoules at 130 °C. researchgate.net

The chemical equation for this reaction is: 2 Eu + 6 CH₃COOH → 2 Eu(CH₃COO)₃ + 3 H₂↑ nih.gov

This method offers a different starting point, utilizing the elemental form of europium, and can be controlled to produce various hydrated and anhydrous forms of the acetate salt. researchgate.net

| Reactant | Product | Byproduct |

| Europium (Eu) | Europium(III) Acetate (Eu(CH₃COO)₃) | Hydrogen Gas (H₂) |

| Acetic Acid (CH₃COOH) |

Sol-Gel Processing for Advanced Material Fabrication

This compound is a widely used precursor in sol-gel synthesis due to its solubility in common solvents used in the process. This allows for the homogeneous incorporation of Eu³⁺ ions into various host matrices at the molecular level, leading to the fabrication of advanced materials with tailored luminescent properties.

This compound serves as an effective sol-gel precursor for creating highly luminescent thin films. For instance, it has been utilized in the preparation of Eu³⁺-doped Lanthanum Oxyfluoride (LaOF) thin films. The sol-gel process allows for the uniform distribution of europium ions within the LaOF matrix, resulting in materials with strong red luminescence upon excitation.

Similarly, this precursor is employed in the fabrication of Eu³⁺-doped titanium dioxide (TiO₂) thin films. The sol-gel method, often in combination with techniques like dip-coating, enables the production of transparent and crystalline films. While europium nitrate (B79036) is a commonly cited precursor for Eu³⁺-doped TiO₂, the principles of sol-gel chemistry allow for the substitution with this compound to achieve similar homogeneous doping. The luminescent properties of these films are highly dependent on the europium concentration and the annealing temperature, which influences the crystallinity of the TiO₂ host.

| Host Material | Dopant Source | Synthesis Method | Application |

| Lanthanum Oxyfluoride (LaOF) | This compound | Sol-Gel | Luminescent Thin Films |

| Titanium Dioxide (TiO₂) | This compound | Sol-Gel | Luminescent Thin Films |

Beyond thin films, this compound is a valuable precursor for the synthesis of doped nanocrystals and glass-ceramics. In the case of Eu²⁺-doped Calcium Fluoride-Silica (CaF₂-SiO₂) glass-ceramics, this compound can be used as the initial europium source. The synthesis often involves a two-step process where Eu³⁺-doped CaF₂ nanocrystals are first formed within a silica (B1680970) matrix via a sol-gel route, followed by a reduction step (annealing in a reducing atmosphere) to convert Eu³⁺ to the desired Eu²⁺ oxidation state, which exhibits a characteristic broad blue luminescence.

While specific examples detailing the use of this compound for the sol-gel synthesis of Gadolinium Oxysulfate doped with europium (Gd₂O₂SO₄:Eu³⁺) are not prevalent in the reviewed literature, which more commonly cites europium nitrate, the fundamental principles of the sol-gel process suggest its potential applicability. The sol-gel method for Gd₂O₂SO₄:Eu³⁺ typically involves the hydrolysis and condensation of precursors to form a gel, which is then heat-treated to produce the final phosphor material. The choice of precursor can influence the reaction kinetics and the properties of the final product.

| Material | Dopant Source | Synthesis Method | Key Feature |

| CaF₂-SiO₂ Glass-Ceramic | This compound | Sol-Gel followed by reduction | Eu²⁺ doping for blue luminescence |

| Gd₂O₂SO₄:Eu³⁺ | Europium Nitrate (commonly) | Sol-Gel | Red phosphor material |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods offer versatile routes for the synthesis of crystalline materials from solutions under elevated temperatures and pressures. While europium(III) nitrate is a more commonly cited precursor in the literature for these methods, this compound can also be employed as a soluble source of europium ions for the synthesis of various coordination polymers and metal-organic frameworks (MOFs).

These methods allow for the crystallization of complex structures that may not be accessible under ambient conditions. For instance, europium-based MOFs have been synthesized under solvothermal conditions, resulting in three-dimensional porous crystals with applications in fluorescence sensing. nih.gov The choice of solvent (water in hydrothermal, organic solvent in solvothermal) and other reaction parameters such as temperature, pressure, and the presence of organic linkers can be tuned to control the dimensionality and topology of the final product. Hydrothermal synthesis has been successfully used to create various shape-controlled europium hydroxides and three-dimensional europium carboxylates, demonstrating the versatility of this approach for creating europium-containing nanomaterials and coordination compounds. researchgate.netrsc.org

Shape-Controlled Synthesis of Europium Hydroxides

The morphology of nanomaterials is a crucial determinant of their physical and chemical properties. While the shape-controlled synthesis of europium hydroxide (B78521) (Eu(OH)₃) has been successfully demonstrated, achieving morphologies such as plates, rods, tubes, and prisms, the choice of precursor is paramount. researchgate.netnih.govmdpi.com Methodologies often rely on hydrothermal reactions where parameters like the pH of the starting solution and reaction temperature are meticulously controlled to guide the crystalline phase and morphology of the products. researchgate.netmdpi.com

For instance, in hydrothermal processes starting from europium salts, lower pH values (around 7) tend to yield layered hydroxide phases, while increasing the pH to 11 and above promotes the formation of the pure Eu(OH)₃ phase. mdpi.com The morphology is similarly dependent on these conditions, evolving from nanoplates to nanorods and nanotubes as the pH is adjusted. mdpi.com Although many studies have utilized europium nitrate as the starting material for these syntheses, the principles of morphology control through reaction parameters are broadly applicable. mdpi.comrsc.org The acetate anion, being a different coordinating species compared to nitrate, can influence the nucleation and growth kinetics, offering an alternative pathway to tailor the final particle shape.

Green Fabrication of Lanthanide-Doped Phosphors (e.g., Y(OH)₃:Eu³⁺)

In the pursuit of sustainable chemistry, this compound has been instrumental in the development of environmentally friendly methods for producing phosphors. A notable example is the green fabrication of Y(OH)₃:Eu³⁺ red phosphors. beilstein-journals.orgarxiv.org This novel approach is facile, water-based, and rapid, starkly contrasting with traditional methods like sol-gel or combustion syntheses that often require high temperatures, high pressure, or toxic organic solvents. beilstein-journals.orgarxiv.org

The synthesis involves dissolving yttrium(III) acetate hydrate and this compound in deionized water at room temperature. beilstein-journals.org The introduction of lithium hydroxide (LiOH) triggers the rapid crystallization of the doped hydroxide nanoparticles. beilstein-journals.orgarxiv.org The entire process, from precursor dissolution to the formation of crystalline phosphors, can be completed in as little as 60 minutes. beilstein-journals.orgarxiv.org

A key finding of this methodology is the evolution of the crystal morphology over a short period. The reaction time directly influences the shape and size of the Y(OH)₃:Eu³⁺ particles, a critical factor for their application in lighting technologies. arxiv.org

Table 1: Evolution of Y(OH)₃:Eu³⁺ Crystal Morphology with Reaction Time Data synthesized from research findings. arxiv.org

Reaction Time (minutes) Observed Crystal Morphology Approximate Size Distribution 5 Needle-like Nano-scale 15 Rod-like Sub-micron 60 Rice-like Sub-micron

This green method not only allows for controlled doping by varying the initial concentration of this compound but also yields phosphors that can be integrated into lighting systems to generate white light. beilstein-journals.orgarxiv.org

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis is recognized for its ability to accelerate chemical reactions, offering benefits such as shorter reaction times, high efficiency, and the production of materials with high purity and narrow size distributions. rsc.orgnih.govnih.gov this compound is an effective precursor for such advanced synthesis techniques.

It has been successfully used as a dopant source in the rapid microwave synthesis of cadmium selenide (B1212193) (CdSe) quantum dots (QDs). rsc.orgnih.gov In this one-pot synthesis, the addition of this compound to the precursor solution leads to the structural incorporation of Eu³⁺ ions into the CdSe quantum dots. rsc.org This doping process is crucial as it alters the optical properties of the quantum dots, which is beneficial for their application in optoelectronic devices like solar cells. rsc.org The use of microwave irradiation facilitates rapid heating, allowing for the synthesis and tuning of these doped nanomaterials with high repeatability and scalability. rsc.orgnih.gov

Comparative Studies of Precursor Materials (e.g., Acetate versus Nitrate)

The choice of the anion in a metal salt precursor—such as acetate (CH₃COO⁻) versus nitrate (NO₃⁻)—can significantly impact the synthesis process and the properties of the resulting material. Comparative studies have highlighted key differences between using this compound and europium(III) nitrate.

One study focused on the synthesis of the triboluminescent material Europium tetrakis dibenzoylmethide triethylammonium (B8662869) (EuD4TEA). It was noted that while europium nitrate increased the triboluminescent yield compared to europium chloride, the nitrate salt presents logistical and cost challenges. researchgate.net Europium nitrate is often classified as a hazardous material, which can restrict its transport, particularly by air, and increase its cost. researchgate.net This has prompted research into europium acetate as a more accessible and potentially cost-effective alternative precursor for synthesizing such luminescent materials. researchgate.net

Nitrates are also strong oxidizing agents, and their decomposition during thermal synthesis can influence the reaction atmosphere, which may be desirable or undesirable depending on the target compound. nih.gov Acetates, on the other hand, decompose into carbonates and oxides through different pathways, offering an alternative chemical environment during synthesis. nih.gov

Table 2: Comparison of Europium(III) Acetate and Nitrate Precursors

Property This compound Europium(III) Nitrate Anion Acetate (CH₃COO⁻) Nitrate (NO₃⁻) Synthesis Role Precursor for green synthesis of phosphors and dopant in microwave synthesis. [2, 1] Precursor for hydrothermal synthesis and luminescent materials. [4, 8, 13] Logistical Considerations Generally fewer shipping restrictions. rsc.org Classified as a hazardous material, limiting air transport and potentially increasing cost. rsc.org Chemical Nature Decomposes via basic acetates and carbonates. beilstein-journals.org Strong oxidizing agent.

Table of Compounds

Advanced Structural Elucidation and Characterization

X-ray Diffraction (XRD) Studies

X-ray diffraction is a cornerstone technique for the solid-state characterization of europium(III) acetate (B1210297) hydrate (B1144303), enabling the precise identification of its crystal structure and the determination of its hydration state.

Powder X-ray diffraction (XRD) is instrumental in distinguishing between the various hydrated and anhydrous forms of europium(III) acetate. Each form presents a unique diffraction pattern, allowing for clear phase identification. The anhydrous form exhibits a distinct diffraction pattern compared to its hydrated counterparts, and XRD can be effectively used to detect any phase impurities within a sample. For instance, sonochemically prepared samples may initially be amorphous, showing no diffraction peaks, but will crystallize upon heating, a transition that is readily monitored by XRD. acs.org

The specific crystalline phases of different forms have been identified. The anhydrous europium(III) acetate crystallizes in a monoclinic system, while the sesquihydrate form also adopts a monoclinic structure but with different lattice parameters. wikipedia.org

| Compound | Formula | Crystal System | Space Group | Lattice Parameters |

|---|---|---|---|---|

| Anhydrous | Eu(CH₃COO)₃ | Monoclinic | C2/c | a = 1126.0(3) pm b = 2900.5(6) pm c = 799.1(2) pm β = 132.03(2)° |

| Sesquihydrate | Eu(CH₃COO)₃·1.5H₂O | Monoclinic | Cc | a = 1608.7(2) pm b = 1665.6(2) pm c = 839.1(1) pm β = 115.75(9)° |

Single-crystal X-ray diffraction provides unparalleled detail regarding the atomic arrangement in europium(III) acetate hydrate and its related coordination polymers. Studies on single crystals of anhydrous europium(III) acetate reveal a coordination polymer with a linear chain structure. researchgate.net The introduction of water molecules into the structure, as seen in the sesquihydrate form (Eu(OAc)₃(H₂O)₁.₅), modifies this arrangement into a corrugated chain, where the packing of these chains creates space for additional, non-coordinating water molecules. researchgate.net

The versatility of europium(III) acetate as a building block is further demonstrated in the formation of more complex coordination polymers. For example, a one-dimensional coordination polymer with the formula [EuIII(phth)(OAc)(H₂O)] has been synthesized and characterized. nih.gov In this structure, the Eu(III) ion is nine-fold coordinated to oxygen atoms from phthalate (B1215562) (phth), acetate (OAc), and water molecules, forming a distorted tricapped trigonal–prismatic geometry. These units are linked to form infinite zigzag chains, which are then assembled into a three-dimensional supramolecular structure through hydrogen bonding and π–π interactions. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers a powerful means to probe the molecular-level interactions within this compound.

Infrared (IR) spectroscopy is a key method for confirming the coordination of the acetate ligands to the europium ion and for detecting the presence of water of hydration. The characteristic vibrational bands of the water molecules, typically appearing around 3400 cm⁻¹, are a clear indicator of hydration. Furthermore, shifts in the vibrational frequencies of the carboxylate group (COO⁻) of the acetate ligand upon coordination to the Eu³⁺ ion provide direct evidence of the metal-ligand bond formation. In aqueous solutions, IR spectroscopy has shown that the addition of europium acetate strengthens intermolecular hydrogen bonding, as evidenced by a shift of the valence band to lower wavenumbers compared to pure water. frontiersin.org

Raman spectroscopy is particularly effective for studying the influence of europium(III) acetate on the structure of water in aqueous solutions. frontiersin.org Studies have demonstrated that the intermolecular binding of water molecules is concentration-dependent. In solutions with concentrations of 10⁻¹ M and 10⁻³ M, the intermolecular binding is stronger than in pure water. frontiersin.orgresearchgate.net Conversely, at very low concentrations, such as 10⁻¹⁰ M and below, the presence of europium acetate leads to weaker hydrogen bonding compared to the corresponding water dilutions. frontiersin.orgresearchgate.net This analysis is performed by examining the spectral peaks associated with intramolecular water vibrations, with spectra typically excited using a 532 nm laser. frontiersin.orgresearchgate.net

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to investigate the thermal stability and decomposition pathways of this compound. These methods track changes in mass and temperature differentials as the compound is heated.

The thermal decomposition of europium(III) acetate tetrahydrate occurs in several distinct stages. The process begins with dehydration, followed by the decomposition of the anhydrous salt, and finally results in the formation of europium oxide. wikipedia.org TGA can precisely track the mass loss associated with the removal of water molecules and subsequent decomposition products.

A detailed decomposition pathway in air has been described as follows:

| Stage | Temperature | Reaction |

|---|---|---|

| 1 | 135 °C | Eu(CH₃COO)₃·4H₂O → Eu(CH₃COO)₃·H₂O + 3H₂O |

| 2 | 170 °C | Eu(CH₃COO)₃·H₂O → Eu(CH₃COO)₃·0.5H₂O + 0.5H₂O |

| 3 | 210 °C | Eu(CH₃COO)₃·0.5H₂O → Eu(CH₃COO)₃ + 0.5H₂O |

| 4 | 310 °C | Eu(CH₃COO)₃ → EuO(CH₃COO) + C₃H₆O + CO |

| 5 | 390 °C | 2EuO(CH₃COO) → Eu₂O₂(CO₃) + C₃H₆O |

| 6 | 670 °C | Eu₂O₂(CO₃) → Eu₂O₃ + CO₂ |

Research indicates that the decomposition process involves dehydration between 70–133°C, followed by transitions of the anhydrous phase from amorphous to crystalline between 212–286°C. Oxidative decomposition begins above 280°C, forming an intermediate europium oxycarbonate (Eu₂O₂(CO₃)), and ultimately yields europium(III) oxide (Eu₂O₃) at approximately 600-700°C. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, particularly using the Cross-Polarization Magic Angle Spinning (CP-MAS) technique, is a powerful tool for characterizing the structure of polycrystalline solids. The application of ¹³C CP-MAS NMR to paramagnetic compounds like europium(III) acetate presents unique challenges and insights. Due to the paramagnetic nature of the Eu³⁺ ion, the ¹³C NMR spectra exhibit a very large dispersion of chemical shifts.

In the ¹³C CP-MAS spectrum of europium(III) acetate tetrahydrate, distinct resonances can be observed for the methyl and carboxyl carbons of the acetate ligands. For example, representative spectra show the methyl group resonance appearing at approximately -44 ppm, while the carboxyl carbons give rise to two resolved peaks at 306 and 259 ppm. The significant downfield shift of the carboxyl carbons is consistent with their closer proximity to the paramagnetic europium ion.

However, the resolution of these spectra is often poor, especially for protonated carbons. This line broadening is attributed in part to residual ¹H-¹³C dipolar coupling that is not completely removed by standard proton decoupling techniques. rsc.org A substantial improvement in spectral resolution can be achieved by replacing the protons in the acetate methyl group with deuterons. rsc.org This isotopic substitution effectively removes the source of the residual dipolar broadening, leading to sharper, better-resolved ¹³C signals and facilitating a more detailed structural analysis of the coordination environment around the europium ion. rsc.org

Table 2: Representative ¹³C Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (ppm) | Key Observations |

| Methyl (CH₃) | -30 to -44 | Appears as a broad peak, significantly shifted upfield. |

| Carboxyl (COO⁻) | 259 to 321 | Shows multiple resolved peaks with large downfield shifts due to proximity to the paramagnetic Eu³⁺ center. |

Note: Chemical shifts are highly sensitive to the specific hydrate form and crystalline structure. Data derived from published ¹³C CP-MAS spectra.

The paramagnetic properties of lanthanide ions, including europium(III), are exploited in a powerful NMR technique known as Lanthanide-Induced Shift (LIS) analysis. While europium(III) acetate itself is not typically used for this purpose, other soluble europium complexes, such as Eu(dpm)₃ (tris(dipivaloylmethanato)europium(III)), serve as "shift reagents" in solution-state NMR spectroscopy. blogspot.com

These reagents are Lewis acids that can reversibly coordinate to basic sites (e.g., lone pair electrons on oxygen or nitrogen atoms) within a molecule of interest. researchgate.net Upon complexation, the paramagnetic europium ion induces large changes in the chemical shifts of the substrate's nuclei. blogspot.com The key features of this technique are:

Direction of Shift: Europium complexes typically cause downfield (paramagnetic) shifts in proton resonances. blogspot.com

Magnitude of Shift: The magnitude of the induced shift is dependent on the distance and angle between the europium ion and the nucleus being observed. Nuclei closer to the binding site experience larger shifts. blogspot.com

Spectral Simplification: This effect is highly useful for resolving complex NMR spectra with many overlapping signals. By adding the shift reagent, crowded spectral regions can be spread out, allowing for easier interpretation and assignment of resonances. blogspot.comresearchgate.net

By analyzing the magnitude of the induced shifts for different protons within a molecule, researchers can gain valuable information about the three-dimensional structure of the molecule and identify the specific site of binding with the lanthanide ion. This makes LIS a valuable tool for the structural elucidation of organic molecules that possess a suitable Lewis basic functional group for coordination. blogspot.com

Photophysical and Spectroscopic Investigations

Luminescence Mechanisms and f-f Electronic Transitions

The characteristic luminescence of Europium(III) ions stems from electronic transitions within the 4f electron shell. These f-f transitions are formally forbidden by the Laporte rule, which results in low molar absorption coefficients. cnr.itmdpi.com To overcome this, organic ligands such as acetate (B1210297) are used to act as "antennas." These ligands absorb ultraviolet (UV) light efficiently and transfer the energy intramolecularly to the Eu³⁺ ion, a process known as the antenna effect, which significantly enhances the luminescence intensity. mdpi.commdpi.com The subsequent emission from the excited Eu³⁺ ion is characterized by sharp, narrow bands corresponding to transitions from the excited ⁵D₀ state to the various levels of the ⁷F ground state (⁷F₀, ⁷F₁, ⁷F₂, etc.). mdpi.commdpi.com

The emission spectrum of europium(III) acetate hydrate (B1144303) is dominated by a series of distinct peaks arising from the radiative decay from the lowest excited state (⁵D₀) to the ground state manifold (⁷Fⱼ, where J = 0, 1, 2, 3, 4). Each of these transitions has unique characteristics and provides insight into the local environment of the Eu³⁺ ion. mdpi.comresearchgate.net

The most prominent transitions observed in the visible region are:

⁵D₀→⁷F₀ (~580 nm): This transition is strictly forbidden by selection rules and is typically very weak. researchgate.net Its appearance, however, indicates that the Eu³⁺ ion occupies a site with low symmetry, such as Cₙ, Cₙᵥ, or Cₛ. mdpi.com

⁵D₀→⁷F₁ (~593 nm): This is a magnetic dipole transition, and its intensity is largely independent of the coordination environment. researchgate.netresearchgate.net It is often used as an internal reference standard for comparing the intensities of other transitions.

⁵D₀→⁷F₂ (~614 nm): Known as a "hypersensitive" electric dipole transition, this is the most intense peak in the spectrum for complexes with low symmetry. cnr.itresearchgate.netresearchgate.net Its intensity is highly sensitive to the chemical bonds and the symmetry of the coordination sphere around the Eu³⁺ ion. cnr.it The strong red emission of europium compounds is due to the dominance of this transition.

⁵D₀→⁷F₃ (~653 nm): This is a forbidden electric dipole transition and is generally weak in intensity. mdpi.com

The relative intensity of the hypersensitive ⁵D₀→⁷F₂ transition to the magnetic dipole ⁵D₀→⁷F₁ transition (often expressed as the R/O or asymmetry ratio) is a critical parameter. A higher ratio signifies a lower symmetry environment for the Eu³⁺ ion and a greater degree of covalency in the Eu-O bond.

| Transition | Approximate Wavelength (nm) | Transition Type | Relative Intensity | Significance |

|---|---|---|---|---|

| ⁵D₀→⁷F₀ | ~580 | Forbidden Electric Dipole | Very Weak | Indicates low local symmetry (Cₙ, Cₙᵥ, Cₛ) |

| ⁵D₀→⁷F₁ | ~593 | Magnetic Dipole | Moderate | Insensitive to environment; used as a reference |

| ⁵D₀→⁷F₂ | ~614 | Hypersensitive Electric Dipole | Very Strong | Highly sensitive to coordination environment and symmetry |

| ⁵D₀→⁷F₃ | ~653 | Forbidden Electric Dipole | Weak | Contributes to the overall emission profile |

In this compound, the Eu³⁺ ion is coordinated by both acetate groups and water molecules. The presence of water molecules in the inner coordination sphere is a significant factor, as the high-energy O-H vibrations can lead to non-radiative de-excitation of the ⁵D₀ state, thereby quenching the luminescence and reducing the emission quantum yield. mdpi.com

The thermal treatment of this compound induces significant and sequential changes in its coordination environment, which are directly reflected in its emission spectra. researchgate.net Annealing leads to dehydration, decomposition of the acetate ligands, and ultimately, the formation of europium(III) oxide (Eu₂O₃). wikipedia.org

Studies have shown a multi-stage decomposition process upon heating: wikipedia.org

Dehydration: Initially, coordinated water molecules are lost at temperatures between 135 °C and 210 °C. This process alters the local symmetry around the Eu³⁺ ion and can lead to an initial increase in luminescence intensity due to the removal of O-H vibrational quenchers. researchgate.netwikipedia.org

Decomposition to Oxyacetate: At higher temperatures (~310 °C), the acetate begins to decompose, forming an europium oxyacetate intermediate (EuO(CH₃COO)). wikipedia.org

Formation of Oxycarbonate: Further heating (~390 °C) leads to the formation of europium oxycarbonate (Eu₂O₂CO₃). wikipedia.org

Formation of Europium Oxide: Finally, at high temperatures (~670 °C), the compound fully converts to crystalline Eu₂O₃. wikipedia.org

Each of these intermediates possesses a distinct coordination environment for the Eu³⁺ ion, resulting in characteristic changes in the emission spectra. The luminescence intensity generally decreases with increasing annealing temperature, accompanied by a redistribution of spectral intensity within each luminescence band. researchgate.net The transition to the highly symmetric Eu₂O₃ structure results in a final, stable emission profile characteristic of Eu³⁺ in that crystalline host.

| Temperature (°C) | Process | Resulting Compound | Effect on Luminescence |

|---|---|---|---|

| 135 - 210 | Dehydration | Eu(CH₃COO)₃ | Removal of water quenchers, potential intensity increase, spectral shifts |

| ~310 | Acetate Decomposition | EuO(CH₃COO) | Significant change in coordination and emission profile |

| ~390 | Intermediate Decomposition | Eu₂O₂CO₃ | Further evolution of the emission spectrum |

| ~670 | Final Decomposition | Eu₂O₃ | Stable emission characteristic of Eu³⁺ in an oxide lattice |

Energy Transfer Processes

The bright luminescence of this compound is contingent on an efficient multi-step energy transfer process. This begins with light absorption by the acetate ligand, followed by the transfer of this energy to the central Eu³⁺ ion, which then emits light.

The IET rates are calculated using a combination of theoretical models, including density functional theory (DFT) and Judd-Ofelt theory. acs.orgacs.org These calculations consider several factors:

The energy of the ligand's excited singlet (S₁) and triplet (T₁) states.

The distance between the donor (ligand) and acceptor (Eu³⁺).

The spectral overlap between the ligand's emission and the Eu³⁺'s absorption bands.

Spin-orbit coupling matrix elements.

Theoretical studies on various Eu(III) complexes have calculated IET rates for numerous pathways, involving energy transfer from the ligand's S₁ and T₁ states to various excited states of the Eu³⁺ ion (e.g., ⁵D₀, ⁵D₁, ⁵D₂, ⁵L₆). acs.orgnih.gov While specific rates for this compound are not detailed, studies on similar complexes show that efficient transfer requires a suitable energy gap (typically around 2000 cm⁻¹) between the donor ligand state and the acceptor Eu³⁺ state. mdpi.com

The ligand-to-metal energy transfer (LMET) process in europium complexes generally follows a well-established pathway: wpmucdn.com

Ligand Excitation: The acetate ligand absorbs UV radiation, promoting an electron from its ground singlet state (S₀) to an excited singlet state (S₁).

Energy Transfer to Eu³⁺: Energy is transferred from the ligand's T₁ state to one of the resonant excited 4f levels of the Eu³⁺ ion (e.g., ⁵D₁, ⁵D₂). This transfer primarily occurs via the Dexter electron exchange mechanism, which requires close proximity between the ligand and the metal ion. osti.govuq.edu.au

Intra-metal Relaxation: The excited Eu³⁺ ion rapidly relaxes non-radiatively from higher energy levels down to the long-lived ⁵D₀ emitting state.

Luminescence: Radiative decay from the ⁵D₀ level to the ⁷Fⱼ ground state levels produces the characteristic red emission.

Quantum Yield and Luminescence Lifetime Investigations

The quantum yield and luminescence lifetime are critical parameters for characterizing the efficiency and dynamics of the light-emitting properties of europium compounds. While specific quantitative data for this compound is not extensively detailed in the available research, the principles governing these properties in Eu(III) complexes are well-established.

The luminescence quantum yield (Φ) represents the ratio of photons emitted to photons absorbed, indicating the efficiency of the conversion of absorbed light into emitted light. The luminescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. For Eu(III) ions, these properties are highly sensitive to the coordination environment.

In many europium(III) complexes, such as those with β-diketone and organic carboxylic acid ligands, high quantum yields and long luminescence lifetimes are desirable for applications in fields like organic light-emitting diodes (OLEDs) and medical diagnostics. mdpi.com The efficiency of these complexes is often related to the "antenna effect," where ligands absorb light and efficiently transfer the energy to the central Eu(III) ion, which then emits its characteristic luminescence. mdpi.com

Research on other europium complexes has shown that modifications to the coordination environment, such as changing ligands or the solvent, can significantly alter the quantum yield and lifetime. For instance, in some nine-coordinate europium complexes, lifetimes can range from 1.56 to 2.18 ms (B15284909) with quantum yields between 25-41%. researchgate.net For a specific europium(III) carbonate hemioxalate hydrate, a quantum yield of 10.6% and lifetimes around 0.4 ms were reported, demonstrating that even with coordinated water, significant luminescence can be achieved. rsc.org

The following table provides a general overview of typical luminescence lifetime ranges for different types of Eu(III) complexes, though specific values for this compound are not provided in the cited literature.

Table 1: General Luminescence Lifetimes for Various Eu(III) Complexes

| Complex Type | Typical Luminescence Lifetime (ms) |

|---|---|

| Eu(III) in aqueous solution | ~0.1 |

| Eu(III) complexes with organic ligands | 0.5 - 2.5 |

Hypersensitivity and Asymmetric Coordination Environment Effects

The luminescence spectrum of the Europium(III) ion is characterized by several electronic transitions, primarily from the excited ⁵D₀ state to the ⁷F₋ (J = 0, 1, 2, 3, 4) levels. researchgate.net The intensity and splitting of these emission bands are highly dependent on the symmetry of the local environment around the Eu(III) ion.

The key transitions observed in the emission spectrum of Europium(III) acetate monohydrate are:

⁵D₀ → ⁷F₀ (~580 nm): This is a forbidden transition, and its appearance is indicative of a low-symmetry coordination environment. researchgate.netresearchgate.net

⁵D₀ → ⁷F₁ (~592 nm): This is a magnetic dipole transition, and its intensity is largely independent of the coordination environment, serving as a reference. researchgate.netnih.gov

⁵D₀ → ⁷F₂ (~617 nm): This is an electric dipole transition and is termed "hypersensitive." researchgate.netresearchgate.net

The ⁵D₀ → ⁷F₂ transition is particularly significant because its intensity is highly sensitive to the chemical environment and the symmetry of the Eu(III) site. nih.govresearchgate.net A high intensity ratio of the ⁵D₀ → ⁷F₂ transition relative to the ⁵D₀ → ⁷F₁ transition indicates that the Eu(III) ion is located in a coordination site that lacks a center of inversion. nih.gov This high intensity is a hallmark of many highly luminescent europium materials.

The ratio of the integrated intensities of the hypersensitive ⁵D₀ → ⁷F₂ transition to the magnetic dipole ⁵D₀ → ⁷F₁ transition is often used as an asymmetry ratio (R), providing a quantitative measure of the distortion from centrosymmetry in the coordination environment.

Table 2: Key Spectroscopic Transitions in this compound

| Transition | Approximate Wavelength (nm) | Type | Sensitivity to Environment |

|---|---|---|---|

| ⁵D₀ → ⁷F₀ | 580 | Forbidden Electric Dipole | High (presence indicates low symmetry) |

| ⁵D₀ → ⁷F₁ | 592 | Magnetic Dipole | Low (often used as a reference) |

Photon Upconversion Mechanisms and Strategies

Photon upconversion is a process in which lower-energy photons are converted into higher-energy photons. While this compound is not typically a primary component in the direct mechanism of photon upconversion, it serves as a crucial precursor and dopant in the synthesis of materials that exhibit this property. sigmaaldrich.com

The primary role of this compound in this context is as a source of Eu³⁺ ions. These ions are incorporated into various host lattices to create phosphors and nanomaterials capable of upconversion. For instance, this compound can be used as a dopant in the fabrication of cadmium selenide (B1212193) (CdSe) quantum dots. The introduction of Eu³⁺ ions can widen the optical absorption window, which is beneficial for applications such as quantum dot solar cells. sigmaaldrich.com

One common mechanism for upconversion in lanthanide-doped materials is sensitized triplet-triplet annihilation (sTTA). In this process, a sensitizer (B1316253) molecule absorbs low-energy light and transfers its energy to an acceptor/annihilator, leading to the emission of higher-energy light. rsc.orgbohrium.com While Eu³⁺ itself is not the typical sensitizer or annihilator in these systems, materials synthesized using europium precursors can be part of more complex upconverting structures.

The strategies involving this compound focus on its use in synthesis protocols, such as:

Sol-gel processes: It can be used as a sol-gel precursor to prepare highly luminescent Eu³⁺-doped thin films, such as lanthanum oxyfluoride (LaOF). sigmaaldrich.com

Nanoparticle synthesis: It is a starting material for synthesizing europium(III) fluoride (B91410) nanoparticles, which may have applications in luminescent devices and bio-imaging. sigmaaldrich.com

Therefore, the strategy concerning this compound and photon upconversion is centered on its utility as a versatile and high-purity source of europium ions for creating advanced functional materials.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Europium(III) acetate monohydrate |

| Cadmium Selenide |

| Lanthanum Oxyfluoride |

| Europium(III) Fluoride |

Coordination Chemistry and Complexation Behavior

Ligand Design and Diverse Coordination Modes

The design of ligands for complexation with Europium(III) ions, often starting from precursors like europium(III) acetate (B1210297) hydrate (B1144303), is crucial for tuning the properties of the resulting materials. The acetate ions (CH₃COO⁻) themselves are carboxylate ligands that can coordinate to the Eu(III) center in various modes, most commonly monodentate or bidentate. In europium(III) acetate hydrate, the central europium ion is coordinated by both acetate groups and water molecules.

This compound is a valuable starting material for creating mixed-ligand complexes. For instance, research has demonstrated the synthesis of a one-dimensional coordination polymer, [Eu(phth)(OAc)(H₂O)], where 'phth' is phthalate (B1215562) and 'OAc' is acetate. nih.govnih.gov In this structure, the Eu(III) ion is nine-coordinated by oxygen atoms from three different phthalate ligands, two acetate ligands, and one water molecule. nih.gov This results in a distorted tricapped trigonal–prismatic geometry around the europium center. nih.gov The acetate ligand in this polymer showcases its ability to coexist with other functional ligands to build extended structures.

The versatility of ligands that can be employed extends to various organic molecules containing oxygen or nitrogen donor atoms, allowing for the creation of complexes with specific geometries and electronic properties. The choice of ligand is critical as it influences not only the structure but also the photoluminescent characteristics of the final europium complex.

Formation of Coordination Polymers and Supramolecular Frameworks

This compound is an effective precursor for the synthesis of coordination polymers and metal-organic frameworks (MOFs). acs.orgekb.egnih.govresearchgate.net These materials are formed by linking metal ions (or clusters) with organic ligands to create one-, two-, or three-dimensional networks. The acetate and water ligands in the starting material can be readily replaced by multitopic organic linkers during solvothermal or hydrothermal synthesis.

The ability to form such extended networks is of significant interest for developing materials with applications in areas like luminescence and sensing. ekb.eg The structure of these frameworks dictates their properties, and using a well-defined precursor like this compound allows for controlled synthesis.

| Parameter | Description |

|---|---|

| Compound Formula | [Eu(C₈H₄O₄)(CH₃O₂)(H₂O)]n |

| Eu(III) Coordination Number | 9 |

| Coordinating Atoms | Oxygen |

| Coordination Geometry | Distorted tricapped trigonal–prismatic |

| Ligands | Phthalate (phth²⁻), Acetate (OAc⁻), Water (H₂O) |

| Polymer Dimensionality | 1D chains |

| Supramolecular Assembly | 3D network via H-bonding and π–π stacking |

Interactions with Biological Molecules for Bioconjugation Research

Europium(III) complexes are widely explored in biomedical research, particularly as luminescent probes for studying biological molecules and processes. frontiersin.orgbrunel.ac.uk While this compound may not be directly used in bioconjugation, it serves as a convenient starting material for synthesizing more complex chelates that can be linked to biomolecules. nih.govrsc.orgacs.org The key is to design a ligand system that both sensitizes the Eu(III) luminescence and possesses a functional group for covalent attachment to proteins, nucleic acids, or other biological targets. acs.org

Research into the interaction of Eu(III) ions with amino acids, the building blocks of proteins, shows that complexation can occur. Studies on the complex formation between Eu(III) and the zwitterionic forms of amino acids like alanine, phenylalanine, and threonine have shown the formation of weak 1:1 complexes. nih.govresearchgate.net The interaction primarily involves the deprotonated carboxylic acid group of the amino acid. researchgate.netresearchgate.net The stability constants for these complexes are relatively low, suggesting a weak interaction where the amino acid side chain plays a negligible role. nih.gov

These fundamental studies provide insight into how Eu(III) centers might interact with protein surfaces. For practical bioconjugation, stable complexes are required, often using multidentate ligands that encapsulate the Eu(III) ion to prevent its dissociation in biological media while leaving a site for attachment. nih.govacs.org this compound provides the Eu(III) source for the synthesis of these advanced luminescent probes. nih.govrsc.org

Solvation Shell Dynamics and Aqueous Solution Chemistry

When dissolved in water, this compound influences the local structure and dynamics of the surrounding water molecules. The dissociation of the salt releases Eu³⁺ ions and acetate anions, both of which interact with the solvent. The Eu³⁺ ion, being a hard cation with a high charge density, strongly coordinates water molecules in its first solvation shell.

A detailed study using Raman and infrared (IR) spectroscopy investigated the effects of europium acetate on the intermolecular properties of water over a wide range of concentrations. frontiersin.orgfrontiersin.org The results indicated that at higher concentrations (e.g., 0.1 M and 10⁻³ M), the presence of europium acetate leads to stronger intermolecular hydrogen bonding among water molecules compared to pure water. frontiersin.orgresearchgate.net This is evidenced by a shift of vibrational bands to lower frequencies, which is characteristic of a more structured and strongly bound water network. frontiersin.org The study concluded that the addition of europium acetate increases the bonding of water molecules and reduces the proportion of free water molecules in the solution. frontiersin.orgfrontiersin.org

| Concentration Range | Effect on Hydrogen Bonding | Spectroscopic Observation |

|---|---|---|

| High (0.1 M, 10⁻³ M) | Stronger | Vibrational bands shift to lower frequencies |

| Very Low (≤ 10⁻¹⁰ M) | Weaker | Vibrational bands shift to higher frequencies |

Complex Formation with Small Organic Molecules (e.g., Lactate)

Europium(III) ions readily form complexes with small organic molecules that contain suitable donor groups, such as carboxylates and hydroxyls. Lactate (CH₃CH(OH)COO⁻), an α-hydroxycarboxylate, is a good example of such a ligand. The complexation of Eu(III) with lactate has been studied to understand the thermodynamics and structure of the resulting species. acs.orgresearchgate.netacs.org

Thermodynamic studies have shown that Eu(III) forms successive complexes with lactate, with stoichiometries of 1:1, 1:2, and 1:3 (Eu:Lactate). acs.orgresearchgate.net The stability of these complexes has been determined at various temperatures, revealing that the complexation process is exothermic, meaning the complexes become less stable as the temperature increases. acs.orgresearchgate.net

Spectroscopic investigations suggest that the lactate ion acts as a chelate, forming an inner-sphere complex with the Eu(III) ion. acs.orgresearchgate.net This chelation is believed to involve both the carboxylate group and the α-hydroxyl group, which leads to a more stable complex compared to simple carboxylates like acetate. acs.orgresearchgate.net The formation of these stable complexes is important in various applications, including separation chemistry and the development of biomedical probes. This compound can serve as a convenient water-soluble source of Eu(III) for studying these complexation reactions.

| Complex Species | Stability Constant (log β) | Enthalpy of Complexation (ΔH, kJ/mol) |

|---|---|---|

| [Eu(Lactate)]²⁺ | Data available | Exothermic |

| [Eu(Lactate)₂]⁺ | Data available | Exothermic |

| [Eu(Lactate)₃] | Data available | Exothermic |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules and materials. While it has certain limitations when applied to the f-block elements like europium due to strong electron correlation and spin-orbit coupling effects, it remains a valuable tool for specific applications. acs.org

DFT calculations can provide a qualitative picture of the electronic structure of Europium(III) acetate (B1210297) hydrate (B1144303), including the molecular orbitals and their energy levels. These calculations help in understanding the nature of the bonding between the Eu³⁺ ion and the acetate and water ligands. However, for an accurate description of the 4f electronic levels, which are crucial for the luminescent properties of europium, standard DFT methods are often insufficient. acs.org The strong spin-orbit coupling and multi-configurational nature of the f-electrons necessitate more advanced theoretical approaches. acs.org

While DFT has limitations in accurately calculating the excited state energies of Eu³⁺, it can be used to model the processes of energy and electron transfer. acs.org For instance, in the context of Marcus theory, DFT calculations can provide essential parameters like the reorganization energy required for electron transfer between the complex and another molecule. wikipedia.org This is particularly relevant when Europium(III) acetate hydrate is part of a larger system where it might participate in redox reactions.

Multireference (CAS) Calculations for Ground and Low-Lying Excited States

To overcome the limitations of DFT and TD-DFT, more sophisticated multireference methods are required for lanthanide systems. The Complete Active Space Self-Consistent Field (CASSCF) method, often followed by a second-order perturbation theory correction (CASPT2), provides a much more accurate framework for calculating the ground and low-lying excited states of Eu³⁺. acs.org

These methods explicitly handle the multi-configurational nature of the 4f electrons. Research on Eu³⁺ complexes has demonstrated that CASSCF/CASPT2 calculations can accurately predict the energy levels of the ground (⁷Fⱼ) and emissive (⁵D₀) states. acs.org The calculations show that the coordination environment provided by the acetate and water ligands causes a splitting of these energy levels, which is observable in high-resolution spectroscopic measurements. acs.org

| Method | Applicability to Eu³⁺ Acetate Hydrate | Strengths | Limitations |

|---|---|---|---|

| DFT | Geometry optimization, qualitative electronic structure | Computationally efficient, good for ground-state geometries | Poor accuracy for 4f excited states, neglects strong spin-orbit coupling acs.org |

| TD-DFT | Limited utility for absorption spectra simulation | Can calculate a wide range of excited states for simpler systems | Fails to accurately model 4f-4f transitions in Eu³⁺ due to lack of spin-orbit effects acs.org |

| CASSCF/CASPT2 | Accurate calculation of ⁷Fⱼ and ⁵D₀ energy levels | Explicitly treats electron correlation in the 4f shell, includes spin-orbit coupling | Computationally very demanding |

Integration of Theoretical Models with Experimental Data

A comprehensive understanding of this compound is achieved by integrating computational results with experimental data through established theoretical frameworks.

Judd-Ofelt Theory : This theory is a cornerstone for analyzing the intensities of the 4f-4f electronic transitions observed in the absorption and emission spectra of lanthanide ions. wikipedia.orgnih.gov It uses three phenomenological intensity parameters (Ω₂, Ω₄, Ω₆) that are sensitive to the local coordination environment of the Eu³⁺ ion. wikipedia.org While these parameters are typically derived from experimental spectra, computational methods can provide insight into how specific structural features, such as the symmetry of the coordination sphere and the nature of the ligands (acetate and water), influence their values. This allows for a deeper interpretation of the experimental spectroscopic data.

Marcus Theory : This theory provides a framework for understanding the rates of electron transfer reactions. wikipedia.org For a system involving this compound, Marcus theory can be used to model the kinetics of electron transfer to or from the complex. Key parameters in the Marcus equation, such as the reorganization energy and the Gibbs free energy of the reaction, can be calculated using DFT. wikipedia.orgnih.gov These theoretical values can then be used to predict reaction rates and compare them with experimental kinetic measurements.

Rate Equation Modeling : This approach is used to describe the dynamics of the excited state populations that lead to the observed luminescence. The model involves a set of differential equations that describe the rates of various radiative (emission) and non-radiative decay processes. The parameters within these equations, such as radiative decay rates and energy transfer efficiencies, can be informed by both experimental measurements (e.g., luminescence lifetimes) and theoretical calculations. For instance, radiative decay rates can be calculated using the Judd-Ofelt parameters, which are in turn influenced by the geometry predicted by DFT.

| Theoretical Model | Purpose | Link to Computational Chemistry | Link to Experimental Data |

|---|---|---|---|

| Judd-Ofelt Theory | Analyzes the intensities of 4f-4f transitions wikipedia.orgnih.gov | DFT-optimized geometries help rationalize the magnitude of the intensity parameters (Ωλ) | Parameters are derived from experimental absorption or emission spectra |

| Marcus Theory | Predicts rates of electron transfer reactions wikipedia.org | DFT is used to calculate reorganization energy and reaction free energy | Predicted rates are compared with experimental kinetic data |

| Rate Equation Modeling | Models the population dynamics of excited states to understand luminescence | Quantum chemical calculations (e.g., via Judd-Ofelt) provide radiative rates | Model is validated against experimental luminescence decay curves and quantum yields |

Advanced Materials Science Applications Research

Luminescent Materials and Phosphors

The compound's strong red luminescence when exposed to ultraviolet light makes it a focal point of research in photonics and materials science. sigmaaldrich.comsigmaaldrich.com

Europium(III) acetate (B1210297) hydrate (B1144303) is a key starting material for the synthesis of a variety of luminescent nanomaterials. Its utility as a precursor allows for the incorporation of Eu³⁺ ions into different host matrices, which is crucial for tuning the optical properties of the final materials.

Research has demonstrated its application in several areas:

Europium(III) Fluoride (B91410) Nanoparticles: It is used as a precursor in the synthesis of europium(III) fluoride nanoparticles. sigmaaldrich.com

Quantum Dot Doping: The compound serves as a dopant for fabricating cadmium selenide (B1212193) (CdSe) quantum dots. sigmaaldrich.comsigmaaldrich.com The introduction of Eu³⁺ ions has been shown to widen the optical absorption window, a beneficial characteristic for applications in quantum dot solar cells. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Coordination Polymers and MOFs: The ability of europium to form stable complexes with organic ligands is leveraged in the synthesis of coordination polymers, including porous metal-organic frameworks (MOFs). These materials are investigated for applications in gas storage and separation due to their high surface areas.

Table 1: Applications of Europium(III) Acetate Hydrate as a Precursor

| Application Area | Resulting Material | Key Research Finding |

|---|---|---|

| Nanoparticle Synthesis | Europium(III) Fluoride (EuF₃) | Serves as a direct precursor for EuF₃ nanoparticle synthesis. sigmaaldrich.com |

| Quantum Dot Technology | Eu³⁺-doped Cadmium Selenide (CdSe) | Doping widens the optical absorption window, enhancing potential for solar cell applications. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

The intense and sharp red emission characteristic of the Eu³⁺ ion makes this compound a critical component in research for lighting and display technologies. sigmaaldrich.comtheoremchem.com It is frequently used as a precursor for the red-light-emitting phosphors that are essential for full-color displays. alfa-chemistry.com

Key research applications include:

Phosphor Activation: It is employed as a phosphor activator for color cathode-ray tubes (CRTs) and liquid-crystal displays (LCDs). alfa-chemistry.com Europium-based materials are the primary red phosphor in these technologies, with no known substitute. alfa-chemistry.com

Laser Materials: The compound finds use in the development of specialty glass for laser materials. alfa-chemistry.com

General Lighting and Displays: It is widely utilized in the broader field of display devices and information display systems due to its unique optical properties. sigmaaldrich.comfrontiersin.org

This compound is also instrumental in the fabrication of advanced optical structures like thin films and photonic crystals, where precise control over light emission is required.

Sol-Gel Precursor for Thin Films: The compound is used as a sol-gel precursor to create highly luminescent thin films. A specific example is the preparation of Eu³⁺-doped Lanthanum Oxyfluoride (LaOF) thin films. sigmaaldrich.comsigmaaldrich.com

Photonic Crystals: Research has explored the effects of incorporating this compound into photonic crystals. One study involved impregnating artificial opal films with the compound. consensus.app The investigation found that the emission spectrum could be modified by the addition of glycerol (B35011) or by local heating within the opal's pores under laser excitation. consensus.app This demonstrates the potential for tuning the material's luminescent properties by controlling its nanoenvironment. consensus.app

Catalytic Research Applications

Beyond its optical properties, this compound is a subject of investigation in the field of catalysis. sigmaaldrich.com Acetates are generally regarded as excellent precursors for producing catalysts. americanelements.com

This compound serves as a precursor or a direct catalyst in various chemical reactions. theoremchem.com Its utility in catalysis is part of the broader application of lanthanide compounds in organic synthesis, where they can influence reaction pathways and improve efficiencies. theoremchem.com The compound's role as a versatile chemical reagent is a key area of its application in both laboratory and industrial settings.

Research has extended to the use of europium-based materials in photocatalysis, particularly for the degradation of persistent organic pollutants. While not always using the acetate form directly in the final catalyst, this compound serves as a precursor for synthesizing these catalytically active materials.

A notable area of investigation is the degradation of 4-nitrophenol (B140041), a priority organic pollutant. researchgate.netmdpi.com In one study, europium hydroxide (B78521) (Eu(OH)₃) nanorods, prepared from a europium precursor, were doped with nickel (Ni) and tested for the photocatalytic degradation of 4-nitrophenol under UV light. The results indicated that the doping process was successful and that the 10% Ni-doped Eu(OH)₃ nanorods exhibited the best performance in degrading the pollutant. researchgate.net The study followed pseudo-first-order kinetics, highlighting the potential of europium-based materials as UV-light-active photocatalysts. researchgate.net

Table 2: Research Findings on Europium-Based Photocatalysis

| Catalyst | Target Pollutant | Key Finding |

|---|

Quantum Dots and Semiconductor Research (e.g., CdSe Quantum Dots)

This compound serves as a critical precursor for introducing europium ions (Eu³⁺) into semiconductor nanocrystals, particularly cadmium selenide (CdSe) quantum dots (QDs), to modify their optoelectronic properties. sigmaaldrich.comsigmaaldrich.com The integration of Eu³⁺ ions is pursued to enhance the photoluminescent characteristics of the QDs and broaden their optical absorption window, which is particularly beneficial for applications in devices like solar cells. sigmaaldrich.comsigmaaldrich.com

Research into the doping of CdSe QDs with europium has demonstrated that the structural incorporation of Eu³⁺ influences the material's optical properties through an energy transfer mechanism from the host CdSe quantum dot to the dopant europium ion. rsc.orgosti.gov In a one-pot microwave synthesis approach, this compound is added to the cadmium precursor solution to create varying dopant concentrations. rsc.org This method allows for the synthesis of Eu³⁺:CdSe QDs with diameters ranging from 4.6 to 10.0 nm, exhibiting tunable colors from blue-green to dark red. rsc.orgresearchgate.net

The photoluminescence (PL) spectra of these doped quantum dots reveal the successful incorporation of europium. Characteristic emission peaks corresponding to Eu³⁺ transitions are observed, notably at 579 nm (⁵D₀→⁷F₀), 592 nm (⁵D₀→⁷F₁), and a strong emission at 616 nm (⁵D₀→⁷F₂). researchgate.net The intensity of these peaks is dependent on the concentration of the europium dopant. researchgate.net Studies have shown that increasing the Eu³⁺ doping percentage can lead to the emergence of these characteristic peaks, indicating that the europium ions may be structurally incorporated within the quantum dot lattice or attached to the surface. rsc.org

The precise control of dopant concentration is crucial. For instance, in zinc sulfide (B99878) (ZnS) QDs, a precise stoichiometry of 1–2 mol% Eu³⁺ is needed to maximize red emission while minimizing lattice distortion. The use of this compound as a dopant source allows for this controlled incorporation, enabling the fine-tuning of the luminescent properties of the final semiconductor nanomaterial. sigmaaldrich.comsigmaaldrich.com

Specialty Glass and Laser Materials Research

In the field of specialty glass and laser materials, europium compounds are utilized as dopants to impart specific luminescent properties. americanelements.com Europium-doped glasses are critical for applications in solid-state lasers, optical fibers, and display devices due to the characteristic sharp emission lines of the Eu³⁺ ion. cambridge.orgscispace.com While europium oxide (Eu₂O₃) is often the dopant of choice, the fundamental principles of how europium ions behave within a glass matrix are relevant.

Research on europium-doped borosilicate glasses demonstrates that the introduction of europium ions affects the material's physical and optical properties. cambridge.orgscispace.com The density and molar volume of the glass tend to increase with higher concentrations of the europium compound. scispace.comresearchgate.netchula.ac.th This is attributed to the higher molecular weight of europium compared to the glass network formers like boron. scispace.comchula.ac.th The addition of europium can also weaken the glass former network, leading to a decrease in the glass deformation temperature. cambridge.org

Optically, these glasses exhibit strong absorption in the visible and near-infrared regions. scispace.comresearchgate.net When excited, typically with wavelengths around 394 nm or 464 nm, Eu³⁺-doped glasses show characteristic sharp emission peaks. cambridge.orgscispace.comresearchgate.net The most intense emissions are often observed around 613-616 nm, corresponding to the ⁵D₀→⁷F₂ transition of the Eu³⁺ ion, which produces a strong reddish-orange or red light. cambridge.orgscispace.comresearchgate.net The luminescence decay time for these emissions is typically in the millisecond range. scispace.comchula.ac.th

The concentration of the europium dopant is a key factor in optimizing luminescence. Studies on potassium borosilicate glasses found that the optimal concentration of Eu₂O₃ for the highest emission intensity was 1.0 mol%. scispace.comchula.ac.th Similarly, in tellurite (B1196480) glasses, which are candidates for laser and optical applications due to their low phonon energy and high refractive index, europium doping is used to achieve specific emissions. nih.gov In magnesium tellurite glasses, both Eu²⁺ (broad emission around 485 nm) and Eu³⁺ (red-orange emission) can coexist, and their relative intensities can be adjusted by the glass composition and excitation wavelength to produce different colors, including white light. nih.gov

Intermolecular Interactions and Solution Phase Chemistry

Impact on Hydrogen Bonding Characteristics of Water

The introduction of Europium(III) acetate (B1210297) hydrate (B1144303) into water has a pronounced effect on the hydrogen bonding between water molecules. This influence is primarily due to the strong positive hydration of the europium ion (Eu³⁺) and the capacity of the acetate anion (CH₃COO⁻) to form hydrogen bonds. frontiersin.org Studies utilizing vibrational spectroscopy, including both infrared (IR) and Raman techniques, have provided detailed insights into these interactions. frontiersin.orgfrontiersin.org

At higher concentrations, such as 0.1 M and 10⁻³ M, Europium(III) acetate strengthens the intermolecular binding of water molecules. frontiersin.orgresearchgate.net This is evidenced by a shift in the valence band of water towards smaller wavenumbers in spectroscopic analyses. frontiersin.orgfrontiersin.org Such a shift indicates an increase in the effective mass of the vibrating O-H bond system, which is a direct consequence of stronger binding to adjacent molecules. frontiersin.org Conversely, at significantly lower concentrations, for instance at 10⁻¹⁰ M and below, an opposite effect is observed, where the hydrogen bonding in the europium acetate solutions becomes weaker compared to control water dilutions. frontiersin.orgresearchgate.net

Spectroscopic analysis allows for a more quantitative look at these changes. For example, the ratio of the intensities of specific bands in the IR spectrum, such as I₃₂₄₀/I₃₄₂₀, correlates with the average strength of intermolecular hydrogen bonds. frontiersin.org The band at 3240 cm⁻¹ is associated with strong hydrogen bonds, while the band at 3420 cm⁻¹ corresponds to weaker hydrogen bonds. frontiersin.org

Table 1: Effect of Europium(III) Acetate Hydrate Concentration on Water Hydrogen Bonding

| Concentration of Eu(CH₃COO)₃·xH₂O | Observation | Spectroscopic Evidence |

|---|---|---|

| 0.1 M | Stronger intermolecular binding | Shift of the 3240 cm⁻¹ band maximum to smaller wavenumbers. frontiersin.org |

| 10⁻³ M | Stronger intermolecular binding | Shift of the 3240 cm⁻¹ band maximum to smaller wavenumbers. frontiersin.org |

Analysis of Water Structure and Hydration in Aqueous Solutions

At a concentration of 0.1 M, the addition of europium acetate leads to a more strongly bound water structure. frontiersin.org This structuring effect is also reflected in a reduction of the proportion of "free" water molecules in the solution. frontiersin.orgfrontiersin.org The analysis of the IR spectrum, specifically the ratio of the intensity of the band at 3620 cm⁻¹ (associated with free water molecules) to the band at 3420 cm⁻¹ (I₃₆₂₀/I₃₄₂₀), provides a correlation to the number of free water molecules. frontiersin.org For a 10⁻³ M solution of europium acetate, this ratio is lower compared to pure water, indicating a smaller fraction of free water molecules at this concentration. frontiersin.org

The structuredness of water in these solutions is a complex phenomenon that depends on the interplay between the hydrating effect of the ions and the inherent hydrogen-bonding network of water. frontiersin.org The changes induced by Europium(III) acetate highlight its role as a "structure-making" solute at higher concentrations.

Studies on Ultra-High Dilutions and Intermolecular Binding

Research into the effects of Europium(III) acetate has extended to the realm of ultra-high dilutions, where the calculated concentration of the salt can be exceedingly low (e.g., below 10⁻²⁴ M). frontiersin.org Intriguingly, studies have reported that differences in intermolecular binding between these highly diluted europium acetate solutions and control water dilutions persist even at these levels. frontiersin.orgfrontiersin.org

These investigations, often employing serial dilutions prepared with intensive stirring, have shown that the properties of the solutions can change non-linearly with concentration. frontiersin.orgfrontiersin.org For instance, while concentrations of 10⁻¹ M and 10⁻³ M show stronger intermolecular binding, solutions at 10⁻¹⁰ M and lower concentrations exhibit weaker hydrogen bonding than the corresponding control water dilutions. frontiersin.org

It has also been noted that the process of serial dilution itself can influence the properties of water, leading to differences in intermolecular binding between water that has undergone the dilution procedure and untreated water. frontiersin.orgfrontiersin.org This suggests that mechanical effects during dilution may play a role in the observed properties of these solutions. frontiersin.org The findings in ultra-high dilutions of Europium(III) acetate contribute to the broader and often debated field concerning the properties of highly diluted aqueous systems. frontiersin.orgfrontiersin.org

Future Research Directions

Exploration of Novel Synthetic Pathways and Morphological Control

Future research will likely focus on developing new, more efficient synthetic methods for europium-containing materials. A key goal is precise control over the morphology (shape and size) of the final products, as these factors critically influence optical and catalytic properties. rsc.org Techniques like hydrothermal synthesis and the use of organic additives such as amino acids are being explored to tune precursor morphology, which can then be translated into porous lanthanide oxides with controlled structures. rsc.org The development of solvent-free, mechanochemical methods also presents a greener path to producing lanthanide coordination polymers at scale. nih.gov Understanding the complex interplay between lanthanide ions and various ligands during crystal growth will be crucial for designing materials with desired shapes, from nanorods to hexagonal prisms. nih.govelsevierpure.com

Development of Advanced Spectroscopic Probes and Sensing Applications

The distinct luminescent properties of the Eu³⁺ ion make it an ideal candidate for advanced spectroscopic probes and sensors. Future work will likely involve designing new europium complexes that can be integrated into various matrices for sensing applications. Research into Eu³⁺-based hybrid materials has already demonstrated their potential for creating sensors that exhibit multicolor emissions in response to specific ions. mdpi.com The development of responsive probes for biological imaging and environmental monitoring is a promising avenue. This involves creating stable complexes that can be used in aqueous media to detect biomolecules or environmental contaminants with high sensitivity. nih.gov

Predictive Modeling for Rational Material Design and Performance Optimization

Computational chemistry and machine learning are emerging as powerful tools for accelerating the design of new materials. acs.org Future research will increasingly leverage predictive modeling to screen potential ligands and forecast the properties of new europium-based compounds. researchgate.net High-throughput computational workflows can automate the construction and modeling of complex lanthanide structures, allowing for an unbiased search of optimal configurations for specific applications, such as luminescence or catalysis. acs.orgsparkle.pro.br By developing accurate models that can predict energy levels and ligand-to-metal energy transfer efficiencies, researchers can rationally design materials with optimized performance, reducing the need for extensive trial-and-error experimentation. rsc.orgresearchgate.net

Integration in Hybrid Material Systems for Multifunctional Applications

There is a growing interest in creating multifunctional materials by integrating europium complexes into hybrid organic-inorganic systems. mdpi.comnih.gov Future research will explore the covalent bonding of europium compounds to matrices like mesoporous silica (B1680970) (e.g., MCM-41), poly(ionic liquids), and layered double hydroxides. mdpi.comnih.govacs.org These hybrid materials can combine the robust structural properties of the inorganic host with the unique luminescent or catalytic functions of the europium complex. nih.gov Such integrated systems could lead to the development of advanced materials for optical-electrical devices, smart coatings, and targeted drug delivery platforms, where multiple functionalities are required within a single material. nih.govmdpi.com

Q & A

Q. What are the common hydration states of Europium(III) acetate hydrate, and how do they influence its reactivity in synthesis?